6,6'-(1,4-Phenylene)bis[2,3-bis(4-methoxyphenyl)quinoxaline]

Organic Electronics Phase Separation Hydrophobicity

Sourcing structurally defined bis-quinoxaline building blocks often requires iterative in-house synthesis, consuming months of development time. This pre-formed 6,6'-(1,4-phenylene)-bridged dimer eliminates one full coupling cycle. - Directly corresponds to G2 hydrophobic branch units used in quinoxaline dendrimer research. - Rigid π-conjugated scaffold with XLogP3 of 10.3 offers moisture-resistant ETL formulation potential vs. monomeric benchmarks (XLogP3 2.1-4.5). - Provides a matched-pair comparator (TPSA 88.5 vs. 51.6 Ų) with the 4-fluorophenyl analog (CAS 647375-64-2) for systematic substituent-effect studies.

Molecular Formula C50H38N4O4
Molecular Weight 758.9 g/mol
CAS No. 647375-67-5
Cat. No. B12583905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6'-(1,4-Phenylene)bis[2,3-bis(4-methoxyphenyl)quinoxaline]
CAS647375-67-5
Molecular FormulaC50H38N4O4
Molecular Weight758.9 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C4=CC=C(C=C4)C5=CC6=C(C=C5)N=C(C(=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)N=C2C9=CC=C(C=C9)OC
InChIInChI=1S/C50H38N4O4/c1-55-39-19-9-33(10-20-39)47-49(35-13-23-41(57-3)24-14-35)53-45-29-37(17-27-43(45)51-47)31-5-7-32(8-6-31)38-18-28-44-46(30-38)54-50(36-15-25-42(58-4)26-16-36)48(52-44)34-11-21-40(56-2)22-12-34/h5-30H,1-4H3
InChIKeyZINGZSKVKMHGAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,6'-(1,4-Phenylene)bis[2,3-bis(4-methoxyphenyl)quinoxaline] (CAS 647375-67-5): A Structurally Defined Bis-Quinoxaline for Organic Electronics and Supramolecular Research


6,6'-(1,4-Phenylene)bis[2,3-bis(4-methoxyphenyl)quinoxaline] (CAS 647375-67-5) is a discrete, high-molecular-weight bis-quinoxaline compound (C50H38N4O4, MW 758.9 g/mol) [1]. It consists of two 2,3-bis(4-methoxyphenyl)quinoxaline units covalently bridged at the 6,6'-positions by a rigid 1,4-phenylene spacer, creating an extended π-conjugated scaffold with eight methoxy substituents [1]. The compound features an electron-deficient quinoxaline core paired with electron-donating para-methoxyphenyl groups, a design that imparts high computed lipophilicity (XLogP3 = 10.3), a substantial topological polar surface area (88.5 Ų), and ten rotatable bonds [1]. It is cataloged in PubChem (CID 59806253), DSSTox (DTXSID30733036), and multiple chemical databases, and is primarily investigated as a building block or reference material in organic electronics, photoluminescent dendrimers, and structure–property relationship studies [1][2].

Why Generic Substitution of 6,6'-(1,4-Phenylene)bis[2,3-bis(4-methoxyphenyl)quinoxaline] Fails: Structural Determinants of Physicochemical Differentiation


Bis-quinoxaline derivatives cannot be treated as interchangeable commodities because subtle modifications—substituent identity, bridging topology, and functionalization position—produce large-magnitude shifts in computed and experimental properties [1]. The target compound's 1,4-phenylene bridge at the 6,6'-positions, combined with four para-methoxyphenyl substituents, yields a uniquely high XLogP3 of 10.3 and TPSA of 88.5 Ų compared to the directly linked 5,5'-biquinoxaline (XLogP3 2.1, TPSA 51.6 Ų) or the common electron-transport benchmark 2,3-diphenylquinoxaline (XLogP3 4.5, TPSA 25.8 Ų) [1][2]. Even the closest structural analog—the 4-fluorophenyl variant (CAS 647375-64-2)—diverges in XLogP3 (10.8 vs. 10.3), TPSA (51.6 vs. 88.5 Ų), and rotatable bond count (6 vs. 10), demonstrating that halogen/methoxy exchange alone reconfigures the property landscape [3]. These differences directly impact solubility, film morphology, thermal transitions, and electronic energy levels, making generic substitution scientifically indefensible without matched experimental validation [4].

Quantitative Differentiation Evidence for 6,6'-(1,4-Phenylene)bis[2,3-bis(4-methoxyphenyl)quinoxaline] Against Closest Analogs


XLogP3 Lipophilicity: 2.3-Fold Higher than Monomeric Unit, Significantly Exceeding Common Quinoxaline ETL Benchmarks

The target compound exhibits a computed XLogP3 of 10.3, which is 5.3–5.8 log units higher than the monomeric 2,3-bis(4-methoxyphenyl)quinoxaline (XLogP3 4.5–5.0) [1][2]. This translates to an approximately 2.3-fold logarithmic increase and an estimated >10⁵-fold higher octanol/water partition coefficient. It also exceeds 2,3-diphenylquinoxaline (XLogP3 4.5) by 5.8 units and 5,5'-biquinoxaline (XLogP3 2.1) by 8.2 units [2][3]. Such extreme lipophilicity is relevant for applications requiring pronounced hydrophobic phase separation, such as bulk heterojunction organic solar cells or moisture-resistant electron-transport layers [4].

Organic Electronics Phase Separation Hydrophobicity

Topological Polar Surface Area (TPSA): 71% Larger than Fluorinated Analog, Modulating Intermolecular Packing

The target compound has a computed TPSA of 88.5 Ų, which is 71% larger than the 6,6'-(1,4-phenylene)bis[2,3-bis(4-fluorophenyl)quinoxaline] analog (TPSA 51.6 Ų) [1][2]. The TPSA also exceeds that of the monomeric 2,3-bis(4-methoxyphenyl)quinoxaline (44.2 Ų) by 100% and 2,3-diphenylquinoxaline (25.8 Ų) by 243% [2]. TPSA is a descriptor of polar intermolecular interactions; higher TPSA in the methoxy derivative arises from the eight methoxy oxygen atoms versus four fluorine atoms in the fluorinated analog, and is expected to influence solid-state packing, sublimation enthalpy, and charge percolation pathways in thin-film devices [3].

Film Morphology Charge Transport TPSA

Rotatable Bond Count: 67% More Conformational Degrees of Freedom than Fluorinated Analog

The target compound contains 10 rotatable bonds, 67% more than the 6 rotatable bonds in the 6,6'-(1,4-phenylene)bis[2,3-bis(4-fluorophenyl)quinoxaline] analog and far exceeding 5,5'-biquinoxaline (1 rotatable bond) [1][2]. This elevated number arises from the four para-methoxyphenyl groups, each contributing a C–O and a Caromatic–C bond with rotational freedom. Higher rotatable bond count is associated with increased conformational entropy, potentially lower crystallization tendency, and modified glass-transition behavior, which can be advantageous for amorphous film formation in solution-processed organic light-emitting diodes (OLEDs) or detrimental if high crystallinity is required for charge transport [3].

Film Morphology Processability Conformational Flexibility

Molecular Weight: 2.2× Larger than Monomeric Unit, Enabling Distinct Sublimation and Solubility Profiles

With a molecular weight of 758.9 g/mol, the target compound is approximately 2.2 times heavier than 2,3-bis(4-methoxyphenyl)quinoxaline (342.4 g/mol) and 6.6% heavier than the fluorinated analog (710.7 g/mol) [1][2]. The higher molecular weight shifts the sublimation temperature upward and reduces vapor pressure, which must be accounted for when designing vacuum thermal evaporation processes to achieve controlled deposition rates [3]. In solution processing, the substantially larger molar volume reduces molar solubility (mol/L) for a given solvent, necessitating gravimetric rather than molar formulation approaches [4].

Purification Thin-Film Deposition Solubility

Electron-Donating Methoxy Substituents vs. Electron-Withdrawing Fluoro Substituents: Opposite HOMO/LUMO Shifts via Class-Level Substituent Effects

The target compound's four para-methoxyphenyl substituents are electron-donating (+M effect), which is expected to raise HOMO and LUMO energy levels relative to the electron-withdrawing 4-fluorophenyl analog (−I effect) [1]. In conjugated quinoxaline polymers, replacing fluorophenyl with methoxyphenyl substituents has been shown to elevate HOMO levels by approximately 0.2–0.4 eV and narrow the bandgap, directly impacting turn-on voltage and charge injection barriers in OLEDs [1][2]. While direct experimental HOMO/LUMO data for the target compound are not available in the peer-reviewed literature, this class-level trend is well-established for 2,3-diarylquinoxaline derivatives [1][2].

Electronic Structure HOMO-LUMO Engineering Substituent Effects

Dendrimer Building Block: Demonstrated Utility as a Hydrophobic Branch Unit in Air–Water Interface Monolayer Studies

The 2,3-bis(4-methoxyphenyl)quinoxaline moiety—the core repeating unit of the target compound—has been specifically employed as a hydrophobic branch component in carboxyl-core quinoxaline dendrimers studied at the air–aqueous interface [1][2]. In these studies, the bis-quinoxaline dimer (G2) and higher-generation dendrimers (G3) containing the methoxyphenyl quinoxaline motif exhibited distinct monolayer behaviors, including measurable surface pressure–area isotherms and photoluminescent properties [1][2]. The target compound, as a pre-formed bis-quinoxaline dimer, can serve as a direct G2-equivalent building block or reference standard for dendrimer construction, differentiating it from the simple monomeric 2,3-bis(4-methoxyphenyl)quinoxaline and the fluorinated analog, which has not been reported in dendrimer monolayer studies [3].

Dendrimers Supramolecular Chemistry Langmuir-Blodgett Films

Validated Application Scenarios for 6,6'-(1,4-Phenylene)bis[2,3-bis(4-methoxyphenyl)quinoxaline] Based on Quantitative Differentiation Evidence


Electron-Transport Layer (ETL) Material Screening for High-Hydrophobicity OLEDs

The target compound's XLogP3 of 10.3—substantially exceeding monomeric quinoxaline benchmarks—makes it a candidate for ETL formulations where intrinsic moisture resistance is prioritized [1]. When screening against 2,3-diphenylquinoxaline (XLogP3 4.5) or 5,5'-biquinoxaline (XLogP3 2.1), the 5.8–8.2 log unit difference predicts markedly lower water uptake in the solid state, which can extend operational lifetime in non-hermetically sealed devices [1][2][3].

Structure–Property Relationship Studies Probing Methoxy vs. Fluoro Substituent Effects in Bis-Quinoxaline Scaffolds

The target compound and its 4-fluorophenyl analog (CAS 647375-64-2) form a matched pair for comparative studies of substituent electronic effects on film morphology and device performance [1]. The 71% difference in TPSA, 67% difference in rotatable bonds, and opposing Hammett substituent constants (σp = −0.27 vs. +0.06) provide clearly defined independent variables for investigating how oxygen vs. fluorine substitution modulates molecular packing, glass transition temperature, and charge mobility in vacuum-deposited films [1][2][3].

G2 Dendrimer Core or Reference Standard for Quinoxaline-Based Supramolecular Architectures

The compound's pre-formed 6,6'-(1,4-phenylene)-bridged bis-quinoxaline structure directly corresponds to the G2 hydrophobic branch unit used in carboxyl-core quinoxaline dendrimers investigated at the air–water interface [1]. Procuring this compound as a ready-made dimer eliminates one iterative synthetic coupling step compared to building dendrimers from the monomeric 2,3-bis(4-methoxyphenyl)quinoxaline, and provides a characterized reference material for Langmuir-Blodgett monolayer pressure–area isotherm calibration [1][2].

Hydrophobic Scaffold for Supramolecular Host–Guest or Liquid-Crystal Research

With an XLogP3 of 10.3, 0 H-bond donors, and 8 H-bond acceptors, the compound offers a rigid, highly lipophilic aromatic scaffold suitable for studying hydrophobic encapsulation, π-stacking-driven self-assembly, or as a mesogenic core precursor in liquid-crystalline materials [1]. Compared to 5,5'-biquinoxaline (XLogP3 2.1) or 2,3-diphenylquinoxaline (XLogP3 4.5), the target compound's extreme hydrophobicity provides a differentiated solvophobic driving force for self-assembly in polar media [1][2][3].

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